tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate is a complex organic compound with a variety of functional groups, including carbamate, hydroxyl, and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common approach is to start with the protection of the amine group using tert-butyl carbamate. This is followed by the introduction of the dihydroxypropyl group through a nucleophilic substitution reaction. The phosphoryl group is then introduced using a phosphorylation reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate .
Biology
In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its phosphoryl group can mimic the natural substrates of certain enzymes, allowing researchers to investigate enzyme mechanisms and functions .
Medicine
Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carbamate group can also interact with proteins, altering their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but lacks the phosphoryl and methoxy(methyl)amino groups.
tert-Butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the dihydroxypropoxy and phosphoryl groups.
tert-Butyl 3-hydroxypropionate: Similar structure but lacks the carbamate and phosphoryl groups.
Uniqueness
The uniqueness of tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate lies in its combination of functional groups. The presence of carbamate, hydroxyl, and phosphoryl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H27N2O10P |
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Molecular Weight |
402.33 g/mol |
IUPAC Name |
tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H27N2O10P/c1-13(2,3)25-12(19)14-10(11(18)15(4)22-5)8-24-26(20,21)23-7-9(17)6-16/h9-10,16-17H,6-8H2,1-5H3,(H,14,19)(H,20,21) |
InChI Key |
FMDGTLLWWNHKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(O)OCC(CO)O)C(=O)N(C)OC |
Origin of Product |
United States |
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